An In-depth Technical Guide to Spiro[4.5]decan-7-one: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Spiro[4.5]decan-7-one: A Core Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of spiro[4.5]decan-7-one. This spirocyclic ketone is a key structural motif found in a variety of natural products and serves as a versatile building block in the synthesis of complex molecules for pharmaceutical and research applications. The unique three-dimensional arrangement of the spiro[4.5]decane core imparts desirable properties to molecules, making it an area of significant interest for researchers, scientists, and drug development professionals.[1]
Chemical Structure and Nomenclature
Spiro[4.5]decan-7-one is a bicyclic organic compound characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, known as the spiro atom.[2] The ketone functional group is located at the 7th position of the decane skeleton.
The systematic IUPAC name for this compound is spiro[4.5]decan-7-one .[3] It is also referred to by its CAS Registry Number: 62788-60-7 .[3]
Caption: Synthetic workflow for a substituted spiro[4.5]decan-7-one. [4]
Robinson Annulation
The Robinson annulation is a classic and powerful method for the formation of six-membered rings. The synthesis of the related unsaturated ketone, spiro[4.5]dec-9-en-7-one, is typically achieved through this pathway. [5]The process involves a Michael addition of cyclopentanone to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation. Subsequent reduction of the double bond would yield the saturated spiro[4.5]decan-7-one.
Experimental Protocol: Robinson Annulation for Spiro[4.5]dec-9-en-7-one [5]
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Michael Addition:
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To a stirred solution of cyclopentanone in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide under an inert atmosphere.
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Cool the mixture to 0-10 °C.
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Slowly add methyl vinyl ketone (MVK), maintaining the temperature.
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Allow the reaction to stir at room temperature until completion, monitored by TLC or GC-MS.
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Quench the reaction with a weak acid (e.g., acetic acid).
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Intramolecular Aldol Condensation and Dehydration:
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The crude 1,5-diketone intermediate can be used directly or purified by vacuum distillation.
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Dissolve the diketone in a solvent like ethanol.
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Add a base (e.g., potassium hydroxide) to catalyze the condensation.
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Heat the mixture to reflux to promote both condensation and dehydration, forming the α,β-unsaturated ketone.
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Upon completion, cool the reaction mixture and neutralize.
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Purification:
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The final product can be purified by vacuum distillation.
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Spectroscopic Characterization
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¹H NMR: The spectrum would exhibit a complex series of multiplets in the aliphatic region (approximately 1.0-2.5 ppm) corresponding to the protons on the cyclopentane and cyclohexane rings. The protons alpha to the carbonyl group would likely appear as downfield multiplets.
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¹³C NMR: A characteristic peak for the carbonyl carbon would be expected in the downfield region (around 210 ppm). The spiro carbon would appear as a quaternary signal, and the remaining aliphatic carbons would resonate in the typical range of 20-50 ppm.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent, typically in the range of 1705-1725 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 152. Fragmentation patterns would likely involve cleavage of the rings, providing structural information.
Applications in Drug Development and Scientific Research
The rigid, three-dimensional structure of the spiro[4.5]decane scaffold makes it a "privileged structure" in medicinal chemistry. [6]This framework allows for a precise spatial arrangement of functional groups, which can lead to high-affinity and selective binding to biological targets.
Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)
Derivatives of the spiro[4.5]decanone core have been extensively investigated as potent inhibitors of HIF prolyl hydroxylases (PHDs). [6]These enzymes are key regulators of the cellular response to hypoxia. By inhibiting PHDs, the stability of HIF-α is increased, leading to the upregulation of genes involved in erythropoiesis, such as erythropoietin (EPO). This mechanism of action makes these compounds promising therapeutic agents for the treatment of anemia and ischemia-related diseases. [6]
Caption: Mechanism of HIF-α stabilization by spiro[4.5]decanone-based PHD inhibitors. [6]
Synthesis of Natural Products
The spiro[4.5]decane framework is a common feature in a number of sesquiterpenoids, a class of natural products with diverse biological activities. [1]For example, the acorane family of sesquiterpenes, which possess a spiro[4.5]decane core, have demonstrated anti-neuroinflammatory effects. [1]Spiro[4.5]decan-7-one and its derivatives serve as crucial intermediates in the total synthesis of these complex natural products.
Conclusion
Spiro[4.5]decan-7-one is a fundamentally important spirocyclic ketone with a unique three-dimensional structure. While detailed experimental data for the parent compound is sparse, its synthesis can be approached through established organic reactions, and its derivatives have shown significant promise in medicinal chemistry, particularly in the development of PHD inhibitors. The spiro[4.5]decane scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a deeper understanding of the properties and reactivity of key intermediates like spiro[4.5]decan-7-one is crucial for advancing this field.
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